molecular formula C12H8BrFO B2787198 1-Bromo-4-(2-fluorophenoxy)benzene CAS No. 56985-66-1

1-Bromo-4-(2-fluorophenoxy)benzene

Cat. No.: B2787198
CAS No.: 56985-66-1
M. Wt: 267.097
InChI Key: MYOFJVGLJVIODG-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-fluorophenoxy)benzene (CAS: 56985-66-1) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a 2-fluorophenoxy group at the opposite para position. The 2-fluorophenoxy group consists of an oxygen atom bridging the main benzene ring to a second benzene ring with a fluorine atom at the ortho position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex biaryl systems used in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-bromo-4-(2-fluorophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOFJVGLJVIODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-fluorophenoxy)benzene can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, making it highly efficient and widely used in organic synthesis .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The reagents and solvents used are carefully selected to minimize environmental impact and ensure safety during the manufacturing process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-fluorophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-fluorophenoxy)benzene involves its reactivity towards various reagents and catalysts. In coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts. These steps result in the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen and Substituent Variations

1-Bromo-4-(4-fluorophenoxy)benzene (CAS: 55102-99-3)
  • Structural Difference: The fluorine atom is at the para position of the phenoxy group instead of ortho.
  • Synthesis: Prepared via Suzuki-Miyaura coupling, yielding 59% for the 4-chlorophenoxy analog (15d) and similar efficiency for the 4-fluoro derivative (15e) .
1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7)
  • Structural Difference: Replaces the 2-fluorophenoxy group with a trifluoromethoxy (-OCF₃) group.
  • Properties : Lower molecular weight (241.01 g/mol vs. ~267 g/mol for the target compound) and higher lipophilicity due to the -OCF₃ group, enhancing membrane permeability in drug candidates .
  • Applications : Widely used in antimalarial and anticancer agent synthesis .
1-Bromo-4-(difluoromethoxy)benzene
  • Reactivity : Demonstrates high efficiency in Pd-catalyzed arylations with heteroarenes (72–93% yields), attributed to the electron-withdrawing -OCF₂H group activating the benzene ring for coupling .

Perfluoro-Substituted Analogs

1-Bromo-4-(pentafluoroethoxy)benzene (CAS: 56425-85-5)
  • Structural Feature : Contains a pentafluoroethoxy (-OC₂F₅) group.
  • Physical Properties: Higher density (1.677 g/cm³) and boiling point (185.6°C) compared to non-fluorinated analogs, reflecting increased molecular weight and fluorine-induced intermolecular forces .

Halogen-Mixed Derivatives

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6)
  • Structure : Combines bromine, fluorine, and trifluoromethoxy groups on the benzene ring.
  • Applications : Used in advanced material synthesis due to its multi-halogenated structure, enabling regioselective functionalization .

Comparative Data Tables

Table 2: Physical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
1-Bromo-4-(2-fluorophenoxy)benzene ~267 Not reported Not reported
1-Bromo-4-(trifluoromethoxy)benzene 241.01 Not reported Not reported
1-Bromo-4-(pentafluoroethoxy)benzene 291.01 185.6 1.677

Biological Activity

1-Bromo-4-(2-fluorophenoxy)benzene is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound (CAS Number: 56985-66-1) consists of a bromobenzene moiety substituted with a 2-fluorophenoxy group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Biological Activity

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially effective against a range of bacterial strains.
  • Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation, although specific mechanisms remain to be fully elucidated.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

The biological effects of this compound may be attributed to its interaction with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cell growth and survival.
  • Signal Transduction Modulation : It could modulate signaling pathways related to apoptosis and cellular stress responses.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various halogenated phenolic compounds, including this compound. The results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

CompoundMinimum Inhibitory Concentration (MIC)
This compound32 µg/mL
Control (Standard Antibiotic)16 µg/mL

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could reduce cell viability significantly. The IC50 value was determined to be approximately 15 µM against HeLa cells, indicating moderate anticancer potential.

Cell LineIC50 (µM)
HeLa15
MCF720
A54925

Neuroprotective Effects

Research on neuroprotection highlighted the ability of this compound to reduce oxidative stress in neuronal cells. It was observed that treatment with this compound decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage.

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain risks. Acute toxicity studies have shown an LD50 value of approximately 2700 mg/kg in rats, indicating moderate toxicity levels. Additionally, exposure can lead to symptoms such as tremors and weight loss.

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